Marneral

Description

Contextualization within Triterpenoid (B12794562) Biochemistry

Triterpenoids are a large and diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene (B107256). The biosynthesis of these compounds is a key aspect of specialized plant metabolism, leading to the formation of a wide array of molecules with various biological activities.

The initial and pivotal step in the biosynthesis of Marneral is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) known as this compound synthase (MRN1). pnas.org This enzymatic conversion results in the formation of this compound, an unusual monocyclic triterpenoid aldehyde. pnas.org The genes responsible for the synthesis and subsequent modification of this compound are organized in an operon-like gene cluster in Arabidopsis thaliana. pnas.org This cluster includes the MRN1 gene, which encodes this compound synthase. pnas.org

The study of this compound's biosynthesis provides a valuable comparison to other triterpenoid pathways in Arabidopsis, such as the one responsible for thalianol (B1263613) production. pnas.org Both the this compound and thalianol gene clusters are involved in the synthesis of different triterpenes, highlighting the evolutionary mechanisms that lead to the diversification of specialized metabolic pathways in plants. pnas.org

Historical Perspectives and Nomenclature in Natural Product Research

The investigation of this compound is a relatively recent endeavor in the field of natural product research, with significant advancements occurring in the 21st century. The discovery of this compound is intrinsically linked to the characterization of the MRN1 gene and its product, this compound synthase.

Research published in 2011 detailed the discovery and characterization of the this compound gene cluster in Arabidopsis thaliana. pnas.org This work identified MRN1 as the gene encoding the enzyme responsible for converting 2,3-oxidosqualene into this compound. pnas.org Prior to this, the enzyme had been shown to produce this compound when expressed in yeast. pnas.org The name "this compound" itself is derived from the enzyme that produces it, this compound synthase. The etymology of "this compound" is not explicitly detailed in the primary literature, but the "-al" suffix correctly identifies it as an aldehyde.

The discovery of the this compound biosynthetic pathway followed the characterization of the thalianol gene cluster, providing researchers with a second example of an operon-like gene cluster for triterpene synthesis in A. thaliana. pnas.org

Structural Classification within Terpenoids

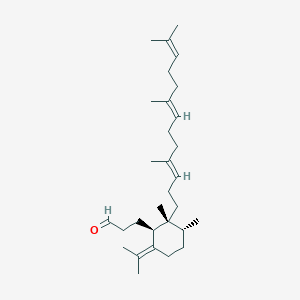

Terpenoids are classified based on the number of five-carbon isoprene (B109036) units they contain. Triterpenoids, such as this compound, are composed of six isoprene units, resulting in a molecule with 30 carbon atoms. nih.gov The general molecular formula for a triterpene is C30H48. This compound's molecular formula is C30H50O, indicating the presence of an oxygen atom, which is part of the aldehyde functional group. researchgate.net

Structurally, this compound is classified as a monocyclic triterpenoid aldehyde. pnas.org This means its carbon skeleton contains a single ring structure. This is in contrast to many other triterpenoids which can have more complex polycyclic structures. The IUPAC name for this compound is 3-{(1S,2R,3R)-2,3-dimethyl-6-(propan-2-ylidene)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]cyclohexyl}propanal. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

3-[(1S,2R,3R)-2,3-dimethyl-6-propan-2-ylidene-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclohexyl]propanal |

InChI |

InChI=1S/C30H50O/c1-23(2)13-9-14-25(5)15-10-16-26(6)17-11-21-30(8)27(7)19-20-28(24(3)4)29(30)18-12-22-31/h13,15,17,22,27,29H,9-12,14,16,18-21H2,1-8H3/b25-15+,26-17+/t27-,29-,30-/m1/s1 |

InChI Key |

VNBRFEUEYRHQBM-OPEBEUCHSA-N |

Isomeric SMILES |

C[C@@H]1CCC(=C(C)C)[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCC=O |

Canonical SMILES |

CC1CCC(=C(C)C)C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCC=O |

Synonyms |

marneral |

Origin of Product |

United States |

Biosynthetic Pathway of Marneral

Precursor Utilization in Triterpene Anabolism

The foundational precursor for marneral biosynthesis, consistent with other triterpenoids, is 2,3-oxidosqualene (B107256) (also known as 2,3-epoxy-2,3-dihydrosqualene). nih.govnih.govnih.gov This epoxide is a key metabolic intermediate in the synthesis of various triterpenoids and sterols, formed through the oxidation of squalene (B77637) by squalene monooxygenase. The cyclization of 2,3-oxidosqualene represents the first committed step in the biosynthesis of diverse triterpene alcohol isomers, a reaction universally catalyzed by oxidosqualene cyclases (OSCs).

Enzymatic Catalysis: this compound Synthase (MRN1)

The pivotal enzyme in the formation of this compound is this compound Synthase 1 (MRN1), an oxidosqualene cyclase. nih.gov

This compound synthase (MRN1) is classified under the Enzyme Commission (EC) number 5.4.99.53 . nih.govnih.gov This classification places it within the isomerase class, specifically as an intramolecular transferase that transfers other groups. nih.gov Its systematic name is (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, this compound-forming). nih.gov MRN1 belongs to the oxidosqualene cyclase (OSC) family, a diverse group of enzymes responsible for cyclizing 2,3-oxidosqualene into a wide array of triterpenoid (B12794562) compounds. In Arabidopsis thaliana, MRN1 is encoded by the gene At5g42600.

The enzymatic conversion of 2,3-oxidosqualene to this compound by MRN1 involves a complex catalytic mechanism. The reaction initiates with the protonation of 2,3-oxidosqualene, followed by a series of carbocationic intermediates. These intermediates undergo intricate cyclization and various rearrangement steps. A characteristic feature of this compound formation is the Grob fragmentation of the A ring of 2,3-epoxy-2,3-dihydrosqualene during the cyclization process, which leads to the unique monocyclic structure of this compound. nih.govnih.gov

The activity of enzymes, including this compound synthase, is influenced by several environmental and intrinsic factors. Substrate availability is a primary determinant, as a sufficient concentration of 2,3-oxidosqualene is necessary for efficient catalysis. Furthermore, factors such as pH and temperature play significant roles in enzyme activity and stability. Enzymes typically exhibit optimal activity within a narrow range of pH and temperature, beyond which their activity can decrease due to denaturation or suboptimal conformational states. While general principles apply, specific optimal pH and temperature ranges for Arabidopsis thaliana MRN1 are not explicitly detailed in the current literature.

Downstream Enzymatic Modifications and Pathway Elaboration (e.g., CYP71A16, CYP705A12)

The biosynthesis of this compound is part of a metabolic gene cluster in Arabidopsis thaliana, which includes genes for downstream enzymatic modifications. nih.gov Two cytochrome P450 (CYP) genes, CYP71A16 and CYP705A12 , are coexpressed with MRN1 and are implicated in the further metabolism and elaboration of this compound. nih.gov

CYP71A16 is a this compound oxidase and is required for the conversion of this compound into subsequent downstream products. nih.gov Research has shown that plants overexpressing both MRN1 and CYP71A16 accumulate seven new compounds with ionization spectra consistent with modified forms of this compound, with the four most abundant likely being isomers of hydroxylated desaturated marnerol. nih.gov This suggests that CYP71A16 catalyzes oxidative modifications of this compound. nih.gov

The function of CYP705A12, while coexpressed with MRN1 and MRO (likely referring to CYP71A16 or a related oxidase), has been described as unknown in some contexts, though it is also implicated in this compound metabolism. nih.gov It belongs to a different P450 family than CYP71A16. nih.gov The co-localization and co-expression of these genes (MRN1, CYP71A16, and CYP705A12) suggest they form a functional gene cluster involved in the synthesis and elaboration of this compound and its derivatives. nih.gov

Compound Names and PubChem CIDs

Genomic Organization and Transcriptional Regulation of Marneral Biosynthesis

Transcriptional and Epigenetic Regulatory Mechanisms

Role of Chromatin Remodeling Proteins (e.g., PKL/PKR2)

Chromatin remodeling proteins play a crucial role in regulating the transcriptional activity of the marneral gene cluster. The genes within the this compound cluster are strongly associated with repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). wikidata.org This histone modification typically marks regions of silenced or repressed chromatin.

However, the chromatin-remodeling proteins PICKLE (PKL) and PICKLE RELATED 2 (PKR2) act as transcriptional activators for genes marked with H3K27me3 in root tissues. wikidata.org PKL and PKR2 possess trithorax group protein-like functions, meaning they counteract the gene silencing effects mediated by H3K27me3. Research indicates that the expression of the this compound cluster genes is partially dependent on PKL/PKR2 activity. wikidata.org Consistent with their positive regulatory role, a significant reduction in the transcript levels of this compound cluster genes is observed in pkl pkr2 double mutants. Conversely, increased expression of these cluster genes has been noted in CLF loss-of-function mutants, which are deficient in a subunit of the Polycomb Repressive Complex 2 (PRC2) responsible for H3K27 trimethylation, further confirming the role of H3K27me3 in repression.

Non-coding RNA Mediated Regulation (e.g., lncRNA MARS)

A significant layer of regulation for this compound biosynthesis is mediated by non-coding RNAs, particularly the long non-coding RNA (lncRNA) named this compound Silencing (MARS). This lncRNA is transcribed from within the Arabidopsis this compound cluster itself. guidetopharmacology.org MARS plays a pivotal role in controlling the local epigenetic activation of the this compound cluster in response to specific environmental cues, notably the hormonal signal abscisic acid (ABA). guidetopharmacology.org

MARS exerts its regulatory influence by modulating the binding of LIKE HETEROCHROMATIN PROTEIN 1 (LHP1), a component of the POLYCOMB REPRESSIVE COMPLEX 1 (PRC1), throughout the this compound cluster in a dose-dependent manner. guidetopharmacology.org This interaction is critical for determining the epigenetic state and chromatin conformation of the cluster.

Over-accumulation of MARS is associated with a "decoy" effect on LHP1, leading to its reduced binding and a subsequent decrease in H3K27me3 distribution across the this compound cluster. This reduction in repressive marks allows for chromatin relaxation and promotes the formation of a specific chromatin loop. guidetopharmacology.org When MARS expression is repressed, the recruitment of LHP1 to the cluster is impaired, resulting in a similar chromatin state: decreased H3K27me3, chromatin decondensation, and an increase in chromatin loop conformation. guidetopharmacology.org This altered chromatin state is crucial for making the clustered genes highly responsive to hormonal signals like ABA. guidetopharmacology.org

Abscisic acid (ABA) is a key phytohormone that integrates environmental signals and influences various plant growth and developmental events, including seed germination. guidetopharmacology.org The lncRNA MARS is transcribed in response to ABA, acting as a direct mediator in the hormonal regulation of the this compound cluster.

In the presence of ABA, MARS actively decoys LHP1 away from the this compound cluster. guidetopharmacology.org This LHP1 removal facilitates the formation of a chromatin loop that brings the this compound SYNTHASE 1 (MRN1) locus into close proximity with a distal ABA-responsive enhancer element. guidetopharmacology.org This dynamic chromatin reorganization, driven by MARS in response to ABA, leads to the transcriptional activation of MRN1. guidetopharmacology.org The MARS-mediated control of the this compound cluster's response to ABA has been shown to affect processes such as seed germination. guidetopharmacology.org This highlights how lncRNAs provide an additional regulatory layer for the precise control of metabolic gene clusters in response to hormonal cues.

Biological Roles and Physiological Relevance in Planta

Contribution to Plant Growth and Development

Marneral biosynthesis is intrinsically linked to various aspects of plant growth and development. Research indicates its involvement in critical physiological processes such as root and leaf development, flowering time, and embryogenesis biorxiv.orgfrontiersin.orgresearchgate.net. The enzyme this compound Synthase (MRN1) is considered critical for these developmental stages in Arabidopsis arabidopsis.org.

Perturbations in this compound levels, whether through deficiency or overaccumulation, can lead to significant detrimental effects on plant growth and development in A. thaliana researchgate.net. For instance, plants overexpressing MRN1 or a combination of MRN1 and MRO1 (another gene within the this compound cluster) exhibit pronounced dwarf phenotypes pnas.org. Furthermore, studies on MRN1 knockout plants have revealed delayed embryogenesis, late flowering, and observable morphological disorders in leaf development ncn.gov.pl.

The regulation of the this compound cluster is also influenced by non-coding RNAs. The long noncoding RNA (lncRNA) this compound Silencing (MARS) modulates the epigenetic reprogramming of the this compound cluster in response to abscisic acid (ABA), a key phytohormone biorxiv.org. This regulatory mechanism directly impacts seed germination; deregulation of MARS or overexpression of MRN1 can lead to a delayed germination phenotype biorxiv.org.

The following table summarizes observed developmental effects linked to altered this compound levels or its biosynthetic pathway:

| Alteration in this compound Pathway | Observed Developmental Effect in A. thaliana | Reference |

| Lack or Overaccumulation of this compound/Metabolites | Detrimental effects on plant growth and development | researchgate.net |

| Overexpression of MRN1 | Pronounced dwarf phenotype, delayed seed germination | pnas.orgbiorxiv.org |

| Overexpression of MRN1 and MRO1 | Pronounced dwarf phenotype | pnas.org |

| Knockout of MRN1 | Delayed embryogenesis, late flowering, morphological disorders in leaf development | ncn.gov.pl |

| Deregulation of lncRNA MARS | Increased sensitivity to ABA, delayed seed germination | biorxiv.org |

Ecological and Defensive Functions in Plant-Environment Interactions (e.g., Phytochemical Defense)

As a triterpenoid (B12794562), this compound falls under the category of specialized metabolites (also known as secondary metabolites), which are crucial for a plant's dynamic interactions with its environment ncn.gov.plfrontiersin.orgoup.comresearchgate.netmdpi.com. These compounds serve as a vital arsenal (B13267) for plants, enabling them to respond to various environmental challenges and protect themselves from biotic stressors ncn.gov.plmdpi.com.

While the precise ecological function of all this compound-derived triterpenes in A. thaliana is still an area of ongoing research, by analogy with other well-characterized metabolic gene clusters in plants, the this compound pathway is strongly implicated in defense mechanisms pnas.org. Triterpenes, in general, are recognized for their roles in plant defense responses frontiersin.org. Notably, this compound has been reported to exhibit potent antimicrobial activity against a variety of microorganisms, including both bacteria and fungi ontosight.ai. This antimicrobial property suggests a direct role in protecting the plant against potential microbial pathogens.

The genes within the this compound cluster, like those in the thalianol (B1263613) cluster, exhibit a root-specific expression pattern pnas.org. This localized expression suggests a specialized function in ecological interactions that occur primarily in the root environment, such as defense against soil-borne pathogens or mediating interactions with beneficial microbes pnas.org. Specialized metabolites like this compound enable plants to cope with environmental stressors and protect against insect herbivores and pathogenic microbes oup.com.

Advanced Methodologies and Future Research Directions in Marneral Studies

Structural Biology and Enzymology

Understanding the structural and enzymatic properties of marneral synthase is paramount for deciphering this compound biosynthesis and for potential metabolic engineering efforts. Advanced structural biology and enzymology techniques provide insights into enzyme function, substrate specificity, and catalytic mechanisms.

Recombinant Enzyme Production and Purification

The study of this compound synthase (MRN1) often necessitates the production of the enzyme in a recombinant system to obtain sufficient quantities of pure protein for biochemical and structural analyses. Recombinant enzyme production typically involves cloning the gene encoding this compound synthase (e.g., AT5G42600 from Arabidopsis thaliana) into an expression vector. wikipedia.orguni.lu This vector is then introduced into a suitable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, which are commonly used for heterologous protein expression.

Following expression, the recombinant this compound synthase must be purified from the host cell lysate. Common purification strategies leverage affinity tags (e.g., His-tags), ion-exchange chromatography, and size-exclusion chromatography. These multi-step purification protocols aim to achieve high purity and yield of the active enzyme, which is critical for subsequent enzymatic characterization and structural studies. The successful expression of MRN1 in yeast has been reported, indicating the feasibility of recombinant production for this enzyme.

Enzyme Kinetic Characterization and Inhibitor Studies

Detailed enzyme kinetic characterization of this compound synthase provides fundamental insights into its catalytic efficiency and substrate specificity. Key kinetic parameters, such as the Michaelis constant (Km) and maximum reaction rate (Vmax), are determined by measuring the initial reaction rates at varying concentrations of the substrate, 2,3-oxidosqualene (B107256). nih.gov The activity of this compound synthase is known to be influenced by factors such as substrate availability, pH, and temperature, which are critical considerations in kinetic assays. nih.gov

Inhibitor studies are crucial for identifying molecules that can modulate this compound synthase activity. These studies typically involve screening a library of compounds for their ability to decrease enzyme activity. Once potential inhibitors are identified, their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and inhibition constants (Ki) are determined through detailed kinetic analyses. Such studies can inform the design of novel compounds with desired modulatory effects, potentially leading to new agrochemicals or therapeutic agents that target this compound biosynthesis.

X-ray Crystallography for Enzyme-Substrate Complex Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of proteins, including enzymes like this compound synthase. Obtaining high-resolution crystal structures of this compound synthase, particularly in complex with its substrate (2,3-oxidosqualene) or inhibitors, is essential for understanding the precise molecular interactions at the active site. These structures can illuminate the intricate reaction mechanism of oxidosqualene cyclases, including the protonation, cyclization, and rearrangement steps involved in this compound formation. nih.govnih.gov

While X-ray crystallographic analysis has been successfully applied to confirm the relative configurations of (+)-marneral and its precursors, enabling unambiguous structural elucidation, similar structural studies on this compound synthase itself would provide invaluable mechanistic insights. Such structural data could guide rational drug design by revealing specific binding pockets and catalytic residues, facilitating the development of highly selective inhibitors or activators.

Evolutionary and Bioinformatic Analyses

Evolutionary and bioinformatic analyses are instrumental in understanding the origins, diversification, and genetic architecture of this compound biosynthesis. These methodologies leverage genomic and transcriptomic data to trace the evolutionary trajectory of this compound synthase and its associated gene clusters.

Phylogenetic Analysis of this compound Synthase and Related Enzymes

Phylogenetic analysis of this compound synthase (MRN1) and other related oxidosqualene cyclases (OSCs) and cytochrome P450 enzymes (CYPs) provides a framework for understanding their evolutionary relationships and functional divergence. Studies have shown that MRN1 and CYP705A12, components of the this compound metabolic gene cluster, occupy basal positions within their respective clades when compared to their counterparts in the thalianol (B1263613) cluster (THAS and THAD). This suggests that the this compound biosynthetic enzymes might have more ancient phylogenetic origins.

The expansion of relevant lineage-specific OSC and P450 clades has been linked to whole-genome duplication events, such as the α event within the Brassicales lineage. These analyses help to reconstruct the evolutionary events, including gene duplication and divergence, that have shaped the diversity of triterpenoid (B12794562) biosynthetic pathways in plants.

Analysis of Intraspecies Variation and Population Genetics of this compound MGCs

The genes involved in this compound synthesis and modification, including MRN1, CYP71A16 (this compound oxidase), and CYP705A12, form a metabolic gene cluster (MGC) in Arabidopsis thaliana. Analysis of intraspecies variation within these this compound MGCs across diverse natural accessions provides insights into their genetic stability and adaptive significance.

Remarkably, studies have revealed that the this compound gene cluster exhibits exceptionally low structural variation and variability among a large population of Arabidopsis thaliana accessions (over 1,000). Only a single variant, a 1.2 kb deletion affecting the first exon of the CYP705A12 gene, has been identified in one specific accession (Mir-0). This low variability suggests a strong evolutionary constraint on the integrity and function of the this compound MGC.

Despite this low gene-level variation, the this compound cluster is situated within dynamic chromosomal regions that are significantly enriched in transposable elements (TEs). The clustering of metabolic genes is hypothesized to confer advantages such as co-inheritance, co-regulation, and the prevention of toxic intermediate accumulation, thereby contributing to the stable inheritance of chemical defense pathways in natural populations. Population genetic studies of these MGCs can further elucidate the selective pressures and evolutionary mechanisms that maintain or alter their structure and function.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating marneral biosynthesis pathways in Arabidopsis thaliana?

- Methodological Answer : Combine genetic knockout studies (e.g., CRISPR/Cas9 targeting the this compound cluster) with metabolomic profiling to track intermediate compounds. Use RNA-seq to correlate gene expression with this compound production under controlled ABA treatments . For reproducibility, follow standardized protocols for plant growth conditions (e.g., light cycles, soil composition) and validate findings with at least three biological replicates .

Q. How should researchers design experiments to evaluate ABA's role in this compound biosynthesis and stress response?

- Methodological Answer : Apply exogenous ABA to mutant (e.g., mars knockout) and wild-type plants under osmotic stress. Measure this compound levels via LC-MS and quantify This compound SYNTHASE 1 expression using qRT-PCR. Include controls for ABA synthesis inhibitors (e.g., fluridone) and ensure statistical power by calculating sample sizes based on preliminary data . Use ANOVA with post-hoc tests to analyze differences .

Q. What are the best practices for validating lncRNA (e.g., MARS) interactions with the this compound gene cluster?

- Methodological Answer : Perform chromatin conformation capture (3C or Hi-C) to confirm spatial proximity between MARS and the this compound cluster. Couple this with ChIP-seq for PRC1 binding sites to assess epigenetic regulation. Validate functional interactions via transient silencing (e.g., RNAi) and rescue experiments . Ensure data reproducibility by repeating assays across independent plant batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound gene expression data under varying stress conditions?

- Methodological Answer : Conduct meta-analyses of published RNA-seq datasets to identify confounding variables (e.g., diurnal cycles, tissue specificity). Use mixed-effects models to account for batch variations . For conflicting in vitro vs. in vivo results, perform compartmentalized assays (e.g., cell-type-specific promoters) to isolate environmental influences . Document all experimental parameters in open-access repositories for transparency .

Q. What advanced techniques are critical for studying chromatin topology in this compound cluster regulation?

- Methodological Answer : Integrate Hi-C with ATAC-seq to map open chromatin regions and 3D interactions. Employ CRISPR-dCas9 tools to perturb specific genomic regions and observe this compound expression changes. Use polymer physics-based models to simulate chromatin folding dynamics . Validate findings by comparing wild-type and MARS mutant lines under ABA treatment .

Q. How should researchers address discrepancies between this compound metabolite levels and transcriptional activity in mutant lines?

- Methodological Answer : Perform time-course experiments to account for post-transcriptional delays. Combine transcriptomics with proteomics (e.g., Western blot for synthase enzymes) and targeted metabolomics. Use pathway enrichment analysis to identify compensatory mechanisms (e.g., alternate biosynthetic routes) . Apply Bayesian inference to model kinetic relationships between mRNA and metabolite pools .

Methodological Frameworks

Q. What statistical approaches are optimal for analyzing this compound-related omics datasets?

- Answer : For RNA-seq, use DESeq2 or edgeR to normalize counts and detect differentially expressed genes. For metabolomics, apply PCA to reduce dimensionality and PLS-DA for classification. Use false discovery rate (FDR) correction for multi-test scenarios . Share raw data and code in platforms like GitHub to enable replication .

Q. How can researchers ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.